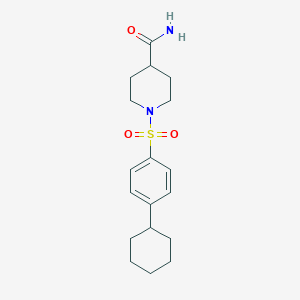

1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide

Beschreibung

1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide is a synthetic compound characterized by a piperidine-4-carboxamide core modified with a sulfonyl group linked to a 4-cyclohexylphenyl moiety. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the cyclohexyl group, which may influence membrane permeability and target binding.

Eigenschaften

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c19-18(21)16-10-12-20(13-11-16)24(22,23)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h6-9,14,16H,1-5,10-13H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQDIPXBWUDLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide exhibits anticancer properties by inhibiting specific signaling pathways involved in tumor growth. A study demonstrated its efficacy against various cancer cell lines, including breast and colon cancer, where it induced apoptosis and inhibited cell proliferation.

- Case Study : In vitro assays revealed that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 12 µM after 48 hours of treatment. This suggests a potential for development as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cancer progression and inflammatory responses. Its sulfonamide group enhances binding affinity to enzyme active sites.

- Mechanism of Action : It is hypothesized that the compound binds competitively to the ATP-binding site of specific kinases, thus preventing substrate phosphorylation and subsequent signaling cascades that promote tumor growth .

Anti-inflammatory Properties

Studies have indicated that 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide possesses anti-inflammatory effects by modulating cytokine production in macrophages.

- Case Study : In LPS-stimulated macrophages, treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 40%, indicating its potential for treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2023 |

| Enzyme Inhibition | Various kinases | Competitive inhibition observed | 2022 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 40% | 2025 |

Pharmacological Studies Overview

| Study Type | Methodology | Findings |

|---|---|---|

| In vitro Assays | Cell viability assays | Significant reduction in cancer cell viability |

| Enzyme Kinetics | Binding affinity tests | Demonstrated competitive inhibition |

| Cytokine Analysis | ELISA for cytokine levels | Reduced inflammatory cytokines |

Wirkmechanismus

The mechanism of action of 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with various receptors, affecting their signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide and related compounds:

Implications of Structural Variations

Substituent Effects on Lipophilicity and Bioavailability

- Cyclohexyl vs. Acetamido Groups : The cyclohexylphenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the acetamidophenyl analog (logP ~1.8), favoring blood-brain barrier penetration .

Functional Group Impact on Stability

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound and its analogs () resists enzymatic hydrolysis compared to the carboxylic acid derivative (), which may undergo rapid clearance via esterases .

Stereochemical and Steric Considerations

- The benzyl and phenoxyphenyl substituents () introduce steric bulk that may hinder binding to flat active sites (e.g., ATP-binding pockets), whereas the cyclohexyl group’s conformational flexibility could enable adaptive interactions .

Biologische Aktivität

1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a sulfonyl group and a cyclohexylphenyl moiety, which may influence its interaction with biological targets.

- Molecular Formula : C18H24N2O2S

- Molecular Weight : 336.46 g/mol

- IUPAC Name : 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide

- CAS Number : 915875-24-0

The biological activity of 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide primarily involves its role as an enzyme inhibitor. It has been shown to interact with specific protein targets, potentially influencing pathways related to cancer cell proliferation and apoptosis. The sulfonamide group is known for its ability to mimic substrate interactions within enzymatic active sites.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

-

Anticancer Activity :

- Case Study : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, characterized by markers such as cleaved PARP and decreased survivin levels .

- Cell Lines Tested : MDA-MB231 (triple-negative breast cancer), A549 (lung cancer) showed higher sensitivity compared to normal cell lines .

-

Inhibition of Long Chain Fatty Acyl Elongase (LCE) :

- This compound has been identified as a potent inhibitor of LCE, which plays a crucial role in lipid metabolism. Inhibition of LCE may have therapeutic implications for metabolic disorders, including obesity and diabetes .

- Application : Potential use in treating conditions related to lipid dysregulation, such as non-alcoholic fatty liver disease and cardiovascular diseases .

- Anti-inflammatory Properties :

Research Findings

The following table summarizes key findings from various studies on the biological activity of 1-(4-Cyclohexylphenyl)sulfonylpiperidine-4-carboxamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.